1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring, a phenyl group, and a cyclopentyloxy group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the cyclopentyloxy group: This step involves the reaction of cyclopentanol with a suitable halogenated precursor in the presence of a base.
Coupling with isonicotinoyl chloride: The piperazine derivative is then reacted with isonicotinoyl chloride to introduce the isonicotinoyl group.
Final coupling with phenyl ethanone: The final step involves the coupling of the intermediate with phenyl ethanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Scientific Research Applications
1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for neurological disorders and cancer.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(4-phenylpiperazin-1-yl)ethanone: A simpler analog with similar piperazine and phenyl groups.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a pyrimidine ring instead of the isonicotinoyl group.
Uniqueness
1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone is unique due to the presence of the cyclopentyloxy group and the isonicotinoyl moiety, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
1-[4-[4-(2-cyclopentyloxypyridine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17(27)18-6-8-20(9-7-18)25-12-14-26(15-13-25)23(28)19-10-11-24-22(16-19)29-21-4-2-3-5-21/h6-11,16,21H,2-5,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBGHVYAYRAZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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